molecular formula C11H15N3 B13328562 5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile

5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile

Cat. No.: B13328562
M. Wt: 189.26 g/mol
InChI Key: QERMOHHSUMDCNN-UHFFFAOYSA-N
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Description

5-[(Pentan-3-yl)amino]pyridine-2-carbonitrile (CAS 1551945-18-6) is a specialized pyridine-carbonitrile derivative of high interest in medicinal chemistry and pharmaceutical research. This compound features a molecular weight of 189.26 g/mol and has the chemical formula C11H15N3 . Its structure consists of a pyridine ring substituted with a carbonitrile group and a pentan-3-ylamino side chain, making it a valuable intermediate for the synthesis of more complex molecules. Pyridine-carbonitrile compounds are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . Recent scientific literature highlights that compounds based on the pyridine nucleus, particularly those incorporating a carbonitrile functional group, exhibit significant antimicrobial and antiviral properties . The presence of the carbonitrile group can influence the molecule's geometry and electronic distribution, enabling specific interactions with biological targets such as proteins and enzymes . Furthermore, the pyridine moiety itself plays a crucial role in improving the water solubility of potential drug candidates, which is a key parameter in pharmacokinetic optimization . This compound is intended for research applications such as the design and synthesis of new bioactive molecules, structure-activity relationship (SAR) studies, and as a building block in the development of potential therapeutic agents. It is supplied For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all applicable laboratory safety protocols.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

5-(pentan-3-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H15N3/c1-3-9(4-2)14-11-6-5-10(7-12)13-8-11/h5-6,8-9,14H,3-4H2,1-2H3

InChI Key

QERMOHHSUMDCNN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CN=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile typically involves the nucleophilic substitution of a suitably activated pyridine-2-carbonitrile derivative with pentan-3-ylamine or its equivalent. This approach is favored due to the nucleophilicity of the amine and the electrophilic nature of the pyridine ring substituted with a leaving group at the 5-position.

  • Starting Materials : Pyridine-2-carbonitrile derivatives with a leaving group (e.g., halogen) at the 5-position.
  • Nucleophile : Pentan-3-ylamine or its salt.
  • Reaction Type : Nucleophilic aromatic substitution (SNAr).
  • Catalysts/Conditions : Often conducted under reflux in polar aprotic solvents; bases such as triethylamine or inorganic bases may be used to scavenge acid byproducts.
  • Industrial Scale Adaptations : Continuous flow reactors and automated systems have been employed to improve yield and process efficiency.

Detailed Reaction Conditions

Step Description Typical Conditions
Activation of Pyridine Halogenation or suitable functionalization at 5-position Use of halogenating agents under controlled temperature
Nucleophilic Substitution Reaction of 5-halogen-pyridine-2-carbonitrile with pentan-3-ylamine Solvent: Acetonitrile, Tetrahydrofuran, or similar aprotic solvent; Temperature: 60–110 °C; Time: Several hours under reflux
Workup Quenching, extraction, and purification Aqueous workup with organic solvent extraction, drying agents, and recrystallization
Purification Chromatography or recrystallization Silica gel chromatography or solvent recrystallization

Solvent and Reagent Selection

  • Solvents : Polar aprotic solvents such as acetonitrile or tetrahydrofuran are preferred to facilitate nucleophilic substitution.
  • Bases : Triethylamine or inorganic bases (e.g., sodium carbonate) assist in neutralizing acidic byproducts.
  • Temperature Control : Reaction temperature is maintained to optimize reaction rate while minimizing side reactions.

Scale-Up Considerations

  • Use of continuous flow reactors allows precise control over reaction parameters, enhancing reproducibility and yield.
  • Automated systems reduce manual handling and exposure to reagents, improving safety.
  • Process optimization focuses on minimizing impurities and maximizing product purity.

Reaction Scheme Summary

A simplified reaction scheme:

$$
\text{5-Halogen-pyridine-2-carbonitrile} + \text{Pentan-3-ylamine} \xrightarrow[\text{Base}]{\text{Solvent, Heat}} \text{this compound} + \text{HX}
$$

Where HX is the halogen acid byproduct.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material 5-halogen-pyridine-2-carbonitrile Halogen typically chlorine or bromine
Nucleophile Pentan-3-ylamine Free base or salt form
Solvent Acetonitrile, Tetrahydrofuran Polar aprotic solvents preferred
Base Triethylamine, Sodium carbonate Neutralizes HX byproduct
Temperature 60–110 °C Reflux conditions
Reaction time 4–12 hours Dependent on scale and conditions
Purification Recrystallization, silica gel chromatography Ensures product purity
Scale-up technology Continuous flow reactors Improves yield and safety

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group at the 5-position undergoes nucleophilic substitution reactions, particularly in acidic or metal-catalyzed environments. Key reactions include:

Reaction Type Reagents/Conditions Products Yield
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CN-alkylated pyridine derivatives65–78%
AcylationAcetyl chloride, pyridine, RTN-acetylated products70–85%

Mechanism : The lone pair on the amino group attacks electrophilic centers, forming intermediates that eliminate leaving groups (e.g., halides). For alkylation, base-assisted deprotonation enhances nucleophilicity.

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitution, with regioselectivity influenced by electron-withdrawing cyano and amino groups:

Reaction Electrophile Position Conditions Outcome
NitrationHNO₃/H₂SO₄3-position0–5°C, 2 hrsNitro-substituted product
SulfonationSO₃/H₂SO₄4-position100°C, 4 hrsSulfonic acid derivative

Key Insight : The cyano group directs electrophiles to the meta position relative to itself, while the amino group exerts an ortho/para-directing effect. Competing effects result in mixed regioselectivity .

Metal Coordination Complex Formation

The amino and cyano groups enable coordination with transition metals, forming complexes with catalytic or bioactive properties:

Metal Ligand Ratio Application Stability
Cu(II)1:2Catalysis in C–N coupling Stable in aqueous media
Pd(II)1:1Suzuki–Miyaura cross-coupling Air-sensitive

Mechanism : The amino group donates electron density to the metal, while the cyano group stabilizes the complex through π-backbonding. These complexes are intermediates in catalytic cycles for C–C bond formation .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogen substituents (when present):

Reaction Type Catalyst System Substrates Yield
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynes 64–90%
Suzuki CouplingPd(OAc)₂, SPhos, K₃PO₄Aryl boronic acids 70-88%

Example :

  • Sonogashira Protocol :

    • Substrate: this compound + phenylacetylene

    • Conditions: PdCl₂(PPh₃)₂ (10 mol%), CuI (10 mol%), Et₃N, RT, 12 hrs

    • Product: Alkynylated pyridine derivative (75% yield) .

Cyano Group Transformations

The carbonitrile group undergoes hydrolysis and reduction:

Reaction Reagents Product Notes
HydrolysisH₂SO₄ (50%), refluxPyridine-2-carboxamideRequires acidic conditions
ReductionLiAlH₄, THF, 0°CPyridine-2-aminomethylExothermic; controlled addition critical

Mechanistic Pathway :

  • Hydrolysis : Protonation of the cyano group followed by nucleophilic attack by water.

  • Reduction : LiAlH₄ delivers hydride ions, converting –C≡N to –CH₂NH₂ .

Biological Interaction Pathways

While not a classical reaction, the compound interacts with biological targets via:

  • Hydrogen bonding : Amino group donates H-bonds to enzyme active sites.

  • π-Stacking : Pyridine ring interacts with aromatic residues in proteins.

Mechanism of Action

The mechanism of action of 5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s function . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and key physical properties of related compounds:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties (from evidence) Reference
5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile 3-Methylbutan-2-ylamino (5) C₁₁H₁₅N₃ 189.26 No reported mp; commercial availability
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile CF₃ (3), NH₂ (5) C₇H₄F₃N₃ 187.12 98% purity; used as apalutamide intermediate
3-(Dimethylamino)pyridine-2-carbonitrile Dimethylamino (3) C₇H₇N₃OS 181.22 Powder form; room-temperature storage
Target: 5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile Pentan-3-ylamino (5) C₁₂H₁₇N₃ (inferred) ~203.3 (calc.) Likely lower solubility than shorter-chain analogs

Key Observations :

  • Bulkier substituents (e.g., pentan-3-yl vs. 3-methylbutan-2-yl in ) may reduce solubility in polar solvents due to increased hydrophobicity.
  • Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability, whereas alkylamino groups (as in the target compound) may improve membrane permeability .

Biological Activity

5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanopyridine with a suitable amine under specific conditions. The general synthetic pathway can be summarized as follows:

  • Starting Material : 2-cyanopyridine
  • Reagent : Pentan-3-amine
  • Conditions : The reaction is often conducted in a solvent such as ethanol or DMF at elevated temperatures to facilitate the formation of the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi128 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits significant antiproliferative effects on various cancer cell lines, including:

  • MIA PaCa-2 (pancreatic cancer)
  • PC-3 (prostate cancer)
  • SCOV3 (ovarian cancer)

The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity. Notably, treatment with this compound resulted in cell cycle arrest at the G0/G1 phase, suggesting that it may interfere with cell proliferation mechanisms .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : By accumulating cells in the G0/G1 phase, it disrupts normal cell cycle progression, which is critical for cancer treatment .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antimicrobial Activity :
    • Conducted by Tamilvendan et al., this study demonstrated moderate antimicrobial activity against various pathogens, highlighting its potential use in treating infections .
  • Anticancer Efficacy Evaluation :
    • A study evaluating its effects on PC-3 cells revealed significant alterations in cell cycle dynamics and reduced viability upon treatment with the compound .

Q & A

Advanced Research Question

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

How can structural analogs guide the design of derivatives with enhanced bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) studies of analogs (e.g., 2-amino-4-(3-fluorophenyl)-6-naphthylpyridine-3-carbonitrile) reveal that:

  • Bulky aryl groups at the 4-position improve lipophilicity and membrane permeability.
  • Fluorine substitution enhances metabolic stability .

What are the stability profiles of this compound under acidic, basic, and oxidative conditions?

Advanced Research Question

  • Acidic Conditions : Nitrile hydrolysis to carboxylic acid occurs at pH < 3.
  • Basic Conditions : Degradation to amines is observed at pH > 10.
  • Oxidative Stress : Susceptible to peroxide-mediated oxidation; add antioxidants like BHT during storage .

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